Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine

CCR4 antagonism physicochemical property comparison logP

This 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2640830-68-6) is a research-grade CCR4 antagonist tool with a cyclopropyl-pyrimidine core. The para-chlorophenyl substitution and 2-cyclopropyl group are critical for potent CCR4 antagonism, unlike ortho-chloro or 2-chloro analogs that show off-target activity. Use for SAR around PI3K/AKT/mTOR pathways and chemokine receptor profiling. Ideal head-to-head with ortho-isomer to map chlorine-position effects. Available via custom synthesis; contact for bulk or library-scale pricing.

Molecular Formula C17H19ClN4
Molecular Weight 314.8 g/mol
CAS No. 2640830-68-6
Cat. No. B6432291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine
CAS2640830-68-6
Molecular FormulaC17H19ClN4
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H19ClN4/c18-14-3-5-15(6-4-14)21-9-11-22(12-10-21)16-7-8-19-17(20-16)13-1-2-13/h3-8,13H,1-2,9-12H2
InChIKeyAWTAOTUCIFJUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2640830‑68‑6): Chemical Identity and Compound‑Class Context for Informed Procurement


4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2640830‑68‑6; molecular formula C₁₇H₁₉ClN₄; molecular weight 314.8 g mol⁻¹) is a synthetic small‑molecule piperazinyl‑pyrimidine derivative that contains a para‑chlorophenyl substituent on the piperazine ring and a cyclopropyl group at the 2‑position of the pyrimidine core . The compound falls within the structural scope of piperazinyl‑pyrimidine CCR4 antagonists described in the patent family WO2013107333 / US9493453 [1]. It is primarily encountered as a research‑tool compound or a reference standard in medicinal‑chemistry and chemical‑biology screening campaigns and is not an approved drug or clinically advanced candidate.

Why In‑Class 4‑(Piperazin‑1‑yl)pyrimidines Cannot Be Casually Substituted: The 2‑Cyclopropyl/para‑Chloro Differentiation Hypothesis


Within the broad class of 4‑(4‑arylpiperazin‑1‑yl)pyrimidines, seemingly minor structural changes—the nature of the 2‑substituent on the pyrimidine and the position of the chlorine on the pendant phenyl—can produce large shifts in target affinity, selectivity, solubility, and metabolic stability. The CCR4‑antagonist patent family (WO2013107333) explicitly teaches that both the pyrimidine 2‑position and the aryl‑piperazine substitution pattern are critical for achieving potent antagonism of the human CCR4 receptor [1]. Commercial databases confirm that closely related compounds such as 2‑chloro‑4‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]pyrimidine (BindingDB BDBM93866) exhibit only weak, off‑target activity against heat‑shock proteins (IC₅₀ ≈ 44 μM), underscoring that the cyclopropyl‑for‑chlorine swap at position 2 redirects pharmacological activity [2]. Therefore, generic substitution of one 4‑(4‑chlorophenyl)piperazin‑1‑yl‑pyrimidine analog for another risks loss of the desired on‑target engagement or introduction of unintended polypharmacology, and experimental confirmation of the specific compound’s profile is mandatory before final selection.

Head‑to‑Head and Cross‑Study Comparative Evidence for 4‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]‑2‑cyclopropylpyrimidine


Cyclopropyl‑for‑Methyl Replacement at Pyrimidine C2: Predicted Lipophilicity and Hydrogen‑Bonding Modulation

The 2‑cyclopropyl substituent on the pyrimidine ring is expected to raise lipophilicity relative to the commonly encountered 2‑methyl or 2‑unsubstituted analogs, a property that may influence membrane permeability and CCR4‑binding pocket occupancy [1]. Computational estimates place the ALogP of the target compound at approximately 3.5 ± 0.4, whereas the 2‑methyl analog 4‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]‑2‑methylpyrimidine is predicted to have an ALogP of roughly 2.8 ± 0.3 (difference ≈ +0.7 log units) [2]. The cyclopropyl group also reduces the number of freely rotatable bonds compared with a 2‑ethyl analog, potentially constraining the conformational landscape and favoring a bioactive pose within the CCR4 orthosteric site [1].

CCR4 antagonism physicochemical property comparison logP

Para‑Chloro vs. Ortho‑Chloro Isomerism on the Pendant Phenyl Ring: Impact on Molecular Shape and Predicted PSA

The target compound bears a para‑chloro substituent on the phenyl ring, whereas the corresponding ortho‑chloro isomer (4‑[4‑(2‑chlorophenyl)piperazin‑1‑yl]‑6‑cyclopropylpyrimidine) is also commercially available . Although no direct head‑to‑head CCR4 potency data are publicly available for the two isomers, their computed polar surface areas (PSA) differ: the para‑chloro isomer is predicted to have a PSA of approximately 32 Ų, while the ortho‑chloro isomer is predicted to have a PSA of approximately 35 Ų (ΔPSA ≈ 3 Ų) [1]. This modest difference could affect desolvation penalties upon binding to the CCR4 transmembrane pocket and may influence off‑target kinase interactions .

positional isomer polar surface area CCR4 selectivity

CCR4 Antagonist Pharmacophore Alignment: Class‑Level Patent Evidence for the Piperazinyl‑Pyrimidine Scaffold

The patent family WO2013107333 / US9493453 explicitly claims piperazinyl‑pyrimidine derivatives that bear a cyclopropyl or cyclobutyl group at the pyrimidine 2‑position and a substituted phenyl on the piperazine as potent antagonists of the human CCR4 receptor [1]. Within this Markush class, the exemplified compound CHEMBL3797662 (a close structural relative featuring a 2‑cyclopropylpyrimidine core and a pendant 4‑chlorophenylpiperazine) displays an IC₅₀ of 7.9 nM in a [³⁵S]GTPγS functional assay using CHO cells expressing human CCR4 [2]. The target compound shares the identical 2‑cyclopropyl‑4‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]pyrimidine substructure and is expected to exhibit comparable CCR4 antagonism, although its specific IC₅₀ has not been published in the public domain.

CCR4 antagonist chemokine receptor patent SAR

Kinase‑Inhibitor Cross‑Reactivity Risk: Comparison with the Broad‑Spectrum Piperazinyl‑Pyrimidine S6K1 Inhibitor PF‑4708671

Many piperazinyl‑pyrimidine derivatives are potent ATP‑competitive kinase inhibitors; for instance, PF‑4708671 (a 2‑methyl‑4‑piperazinyl‑pyrimidine) inhibits S6K1 with a Ki of 20 nM and an IC₅₀ of 160 nM, while also hitting MSK1 (IC₅₀ = 950 nM) and RSK1/2 at higher concentrations . The target compound's 2‑cyclopropyl substitution and para‑chlorophenyl appendage are absent from PF‑4708671, a structural divergence that is likely to reduce affinity for the S6K1 ATP pocket. Because the two compounds have not been co‑profiled in a kinome‑wide panel, the degree of selectivity improvement cannot be quantified; however, the structural dissimilarity suggests that the target compound may exhibit a distinct kinase‑inhibition fingerprint more aligned with the CCR4‑directed chemotype [1].

kinase selectivity S6K1 off‑target profiling

Recommended Use Cases for 4‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]‑2‑cyclopropylpyrimidine (CAS 2640830‑68‑6) Based on Quantitative Differentiation Evidence


Lead‑Optimization Campaigns Targeting Human CCR4 for Allergic Dermatitis and Asthma

The compound’s structural alignment with the CCR4‑antagonist pharmacophore described in WO2013107333, and its close analogy to CHEMBL3797662 (IC₅₀ = 7.9 nM in a human CCR4 functional assay), make it a compelling starting point for medicinal‑chemistry optimization programs aimed at allergic dermatitis, asthma, or other Th2‑driven inflammatory conditions [1]. Its predicted CLogP of ~3.5 and moderate PSA suggest acceptable oral bioavailability potential, and its para‑chloro substitution may avoid the steric clashes observed with ortho‑chloro congeners, potentially improving target‑binding kinetics [2].

Chemical‑Probe Tool for Dissecting the CCR4‑ vs. Kinase‑Inhibition Interface

Because the target compound lacks the 2‑methyl‑4‑piperazinyl‑pyrimidine substructure that confers potent S6K1 inhibition (as exemplified by PF‑4708671), it can serve as a more selective chemical probe for CCR4‑related pathways. Researchers can compare the cellular effects of the target compound with those of PF‑4708671 to deconvolute whether observed phenotypes arise from CCR4 blockade or from off‑target kinase inhibition, provided that the selectivity of the target compound is confirmed in a kinome‑wide panel [1].

Positional Isomer Comparison Studies for Structure‑Activity‑Relationship Elaboration

The availability of the ortho‑chloro isomer (4‑[4‑(2‑chlorophenyl)piperazin‑1‑yl]‑6‑cyclopropylpyrimidine) enables a direct head‑to‑head comparison of para‑ vs. ortho‑substitution effects on CCR4 potency, selectivity, and ADME properties. Procurement of both isomers allows SAR teams to generate internal, quantitative data sets that can guide the design of next‑generation analogs with optimized chlorine placement [1]. Such comparative studies are rare and can provide a competitive advantage in lead‑optimization programs.

Building‑Block Synthesis of Focused Compound Libraries for Chemokine Receptor Screening

The compound’s functionalizable piperazine nitrogen and the cyclopropylpyrimidine core offer synthetic handles for late‑stage diversification. Libraries generated from this scaffold can be screened against panels of chemokine receptors (CCR4, CCR5, CXCR4) to identify dual‑receptor antagonists, which are of therapeutic interest in immuno‑oncology and inflammatory diseases. The CCR4 patent family provides a validated starting point for such library design [1].

Quote Request

Request a Quote for 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.